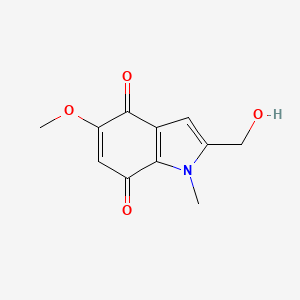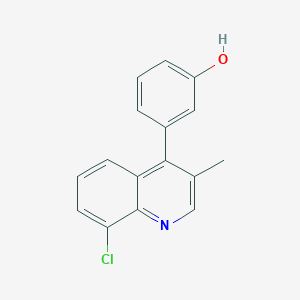
N2,N4-BIS(3-CHLORO-4-METHOXYPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluorine and two 3-chloro-4-methoxyphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 5-fluoropyrimidine-2,4-diamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(3-chloro-4-methoxyphenyl)-pyrimidine-2,4-diamine
- N,N’-bis(3-chloro-4-methoxyphenyl)-5-chloropyrimidine-2,4-diamine
- N,N’-bis(3-chloro-4-methoxyphenyl)-5-bromopyrimidine-2,4-diamine
Uniqueness
N,N’-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H15Cl2FN4O2 |
|---|---|
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
2-N,4-N-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-26-15-5-3-10(7-12(15)19)23-17-14(21)9-22-18(25-17)24-11-4-6-16(27-2)13(20)8-11/h3-9H,1-2H3,(H2,22,23,24,25) |
Clé InChI |
ARYRWGCJHFZYEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)OC)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Phenol, 2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8780822.png)

